N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, also known as SB-216763, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a key enzyme involved in multiple cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. SB-216763 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer biology.
Mechanism of Action
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream substrates, such as glycogen synthase and beta-catenin, which are involved in various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. It has been shown to regulate glycogen metabolism, cell cycle progression, apoptosis, and gene expression.
Advantages and Limitations for Lab Experiments
One advantage of using N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide in lab experiments is its specificity for GSK-3 inhibition. This allows for the investigation of the specific role of GSK-3 in various cellular processes, without the potential confounding effects of non-specific inhibitors.
However, one limitation of using this compound is its potential off-target effects. It has been shown to inhibit other kinases, such as cyclin-dependent kinase 2 and protein kinase C, at high concentrations. Additionally, its effects may vary depending on the cell type and experimental conditions.
Future Directions
For the use of N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide include investigating its role in neurodegenerative diseases, cancer treatment, and stem cell proliferation and differentiation.
Synthesis Methods
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can be synthesized through a multi-step process involving the reaction of various reagents and solvents. The exact synthesis method may vary depending on the specific laboratory and equipment used. However, the general process involves the preparation of intermediate compounds, such as 5-(sec-butylthio)-1,3,4-thiadiazole, which is then reacted with cyclohexanecarboxylic acid to produce this compound.
Scientific Research Applications
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been widely used in scientific research as a tool to investigate the role of GSK-3 in various cellular processes. It has been shown to have potential applications in the fields of neuroscience, cancer biology, and regenerative medicine.
In neuroscience, this compound has been used to study the role of GSK-3 in neuronal development and function. It has been shown to promote neuronal survival and differentiation, as well as enhance synaptic plasticity and memory formation.
In cancer biology, this compound has been studied for its potential as a therapeutic agent. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis and sensitize cancer cells to chemotherapy.
In regenerative medicine, this compound has been used to enhance the differentiation and proliferation of stem cells. It has been shown to promote the differentiation of embryonic stem cells into neuronal and cardiac cell types, as well as enhance the proliferation of adult neural stem cells.
properties
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS2/c1-3-9(2)18-13-16-15-12(19-13)14-11(17)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITKILLIEAWUHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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